4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
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Overview
Description
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is a compound belonging to the pyrazole family, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol can be achieved through several methods. One common approach involves the reduction of 4-nitroso-3-trifluoromethylpyrazoles. This reduction can be carried out using zinc in acetic acid at room temperature or slightly elevated temperatures . Another method involves the hydrogenation of 4-nitrosopyrazoles under pressure in the presence of a palladium on carbon (Pd/C) catalyst at 50°C in ethanol .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic reduction of 4-nitropyrazoles, which requires preliminary nitration of pyrazoles under rigid conditions . The use of 4-nitrosopyrazoles as precursors is advantageous as the reduction of the nitroso group can be performed under mild conditions without affecting other functional groups .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Zinc in Acetic Acid: Used for the reduction of nitroso groups to amino groups.
Pd/C Catalyst in Ethanol: Employed for hydrogenation reactions to reduce nitroso groups to amino groups.
Major Products Formed
The major product formed from the reduction of 4-nitroso-3-trifluoromethylpyrazoles is this compound .
Scientific Research Applications
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including antimicrobial, cytotoxic, and antidiabetic agents.
Agrochemicals: The compound’s unique properties make it suitable for use in the development of agrochemicals.
Materials Science: It is used in the synthesis of materials with specific properties, such as liquid crystals and UV stabilizers.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological targets, while the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-trifluoromethyl-5-phenylpyrazole: Similar in structure but with a phenyl group instead of a methyl group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains a carboxamide group and a propyl group instead of a trifluoromethyl group.
Uniqueness
4-Amino-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability . This makes it particularly valuable in medicinal chemistry and agrochemical applications .
Properties
Molecular Formula |
C5H6F3N3O |
---|---|
Molecular Weight |
181.12 g/mol |
IUPAC Name |
4-amino-2-methyl-5-(trifluoromethyl)-1H-pyrazol-3-one |
InChI |
InChI=1S/C5H6F3N3O/c1-11-4(12)2(9)3(10-11)5(6,7)8/h10H,9H2,1H3 |
InChI Key |
SNZYWTFLDDDITF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N1)C(F)(F)F)N |
Origin of Product |
United States |
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